molecular formula C8H7FO3S B2586989 1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride CAS No. 2137715-68-3

1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride

Cat. No.: B2586989
CAS No.: 2137715-68-3
M. Wt: 202.2
InChI Key: QGJPXVBNIAZIHV-UHFFFAOYSA-N
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Description

1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride is a chemical compound with the molecular formula C₈H₇FO₃S. . Benzofuran compounds are characterized by a fused benzene and furan ring system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride typically involves the sulfonylation of 1,3-dihydro-2-benzofuran. One common method includes the reaction of 1,3-dihydro-2-benzofuran with sulfuryl fluoride (SO₂F₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group at the 5-position of the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the inhibition of sulfonamide-sensitive enzymes, which play a role in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydro-2-benzofuran-5-sulfonamide
  • 1,3-Dihydro-2-benzofuran-5-sulfonate
  • 1,3-Dihydro-2-benzofuran-5-sulfonothioate

Uniqueness

1,3-Dihydro-2-benzofuran-5-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to its sulfonamide, sulfonate, and sulfonothioate analogs. The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis and a potent enzyme inhibitor .

Properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c9-13(10,11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJPXVBNIAZIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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